N-(3-chloro-2-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide
Description
This compound belongs to the benzo[b][1,6]naphthyridine acetamide class, characterized by a tetracyclic core (10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl) linked to an acetamide group substituted with a 3-chloro-2-methylphenyl moiety. The 10-oxo group contributes to hydrogen-bonding capabilities, while the chloro and methyl substituents influence electronic and steric properties.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-13-16(22)6-4-8-17(13)24-20(26)12-25-10-9-19-15(11-25)21(27)14-5-2-3-7-18(14)23-19/h2-8H,9-12H2,1H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJVGJVKFBCLRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2CCC3=C(C2)C(=O)C4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is a synthetic compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by the following:
- Molecular Formula : C₂₃H₁₈ClN₃O₂
- Molecular Weight : Approximately 435.9 g/mol
- Key Functional Groups : Chloro-substituted aromatic ring, naphthyridine moiety, and acetamide group.
The structural complexity suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : A series of naphthyridine derivatives were synthesized and tested against various cancer cell lines. Notably, certain derivatives showed IC50 values in the low micromolar range (e.g., 0.41 μM against MIAPaCa cells) .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies on related naphthyridine derivatives have demonstrated:
- In Vitro Antibacterial Activity : Several synthesized compounds exhibited moderate to good antibacterial activity against various microbial strains .
Anti-inflammatory Effects
The presence of specific functional groups in the compound may confer anti-inflammatory properties. Research on related compounds has shown:
- Cytokine Modulation : Certain naphthyridine derivatives have been reported to downregulate pro-inflammatory cytokines, indicating potential for treating inflammatory diseases .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its therapeutic application. Key areas of focus include:
- Target Interaction Studies : The compound likely interacts with various biological targets due to its structural features. For example:
Case Study 1: Anticancer Efficacy
A study evaluated a series of naphthyridine derivatives for their cytotoxic effects on multiple tumor cell lines. Notably:
- Compound 36 demonstrated an IC50 of 1.19 μM against PA-1 cancer cells.
- The structure–activity relationship (SAR) analysis indicated that halogen substitutions significantly enhance cytotoxicity .
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial activity:
Comparison with Similar Compounds
Structural Modifications and Functional Groups
Table 1: Structural Comparison of Key Analogs
*Calculated based on formula C₂₁H₂₀ClN₃O₂.
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The target compound’s acetamide group likely forms N–H···O hydrogen bonds, similar to the R²²(10) dimer patterns observed in pyrazolone acetamide derivatives . The 10-oxo group may enhance intermolecular interactions compared to morpholine-carbonyl analogs, which introduce additional polarity .
- Crystal Packing : Substituent steric effects (e.g., 3-chloro-2-methylphenyl vs. 4-methylphenyl in ) influence dihedral angles between aromatic rings and amide groups. For example, dichlorophenyl analogs exhibit dihedral angles of 54.8–77.5°, suggesting conformational flexibility .
- Solubility : The morpholine-4-carbonyl group in improves aqueous solubility compared to the target compound’s chloro-methylphenyl group, which is more lipophilic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
